3,5-Octadiyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 147147. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

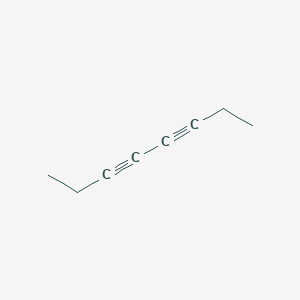

Structure

3D Structure

Properties

CAS No. |

16387-70-5 |

|---|---|

Molecular Formula |

C8H10 |

Molecular Weight |

106.16 g/mol |

IUPAC Name |

octa-3,5-diyne |

InChI |

InChI=1S/C8H10/c1-3-5-7-8-6-4-2/h3-4H2,1-2H3 |

InChI Key |

LILZEAJBVQOINI-UHFFFAOYSA-N |

SMILES |

CCC#CC#CCC |

Canonical SMILES |

CCC#CC#CCC |

Other CAS No. |

16387-70-5 |

Pictograms |

Flammable |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of 3,5-Octadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiyne (CAS Registry Number: 16387-70-5) is a linear alkyne with a molecular formula of C₈H₁₀.[1][2][3] Its structure, characterized by a conjugated diacetylene core flanked by ethyl groups, imparts specific physicochemical properties that are of interest in various fields of chemical research, including organic synthesis and materials science. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and a summary of its known biological profile.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. All quantitative data has been compiled from available literature and databases to provide a ready reference for researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀ | [1][2][3] |

| Molecular Weight | 106.17 g/mol | [1][4] |

| IUPAC Name | Octa-3,5-diyne | [2] |

| Synonyms | Diethyldiacetylene | [3] |

| CAS Registry Number | 16387-70-5 | [1][2][3] |

| Boiling Point | 163 °C | [5] |

| Melting Point | -27.03 °C (Calculated) | [4] |

| Density | 0.826 g/mL | [5] |

| Refractive Index | 1.497 | [5] |

| logP (Octanol/Water Partition Coefficient) | 1.813 (Calculated) | [4] |

| Water Solubility | -2.76 (log10(S) mol/L) (Calculated) | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development. The following sections provide generalized experimental protocols that can be adapted for this specific compound.

Synthesis of this compound

A common method for the synthesis of symmetrical diynes like this compound is the oxidative coupling of terminal alkynes, such as the Hay coupling or the Glaser coupling. A generalized procedure for the synthesis from 1-butyne is outlined below.

Reaction Scheme:

Materials:

-

1-Butyne

-

Copper(I) chloride (CuCl) or Copper(II) chloride (CuCl₂)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) or Pyridine

-

Oxygen (O₂) or air

-

An appropriate organic solvent (e.g., acetone, methanol)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a well-ventilated fume hood, dissolve the copper catalyst (e.g., CuCl) and the amine ligand (e.g., TMEDA) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Bubble oxygen or air through the solution while stirring.

-

Slowly add 1-butyne to the reaction mixture. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is typically quenched with a dilute acid solution (e.g., HCl) to neutralize the amine and dissolve the copper salts.

-

The product is then extracted into an organic solvent (e.g., diethyl ether, hexane).

-

The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]

-

Ensure the sample is free of particulate matter.[6]

¹H NMR Spectroscopy Protocol:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz).

-

The spectrum of this compound is expected to show signals corresponding to the ethyl groups. The methylene protons (-CH₂-) adjacent to the triple bond will appear as a quartet, and the methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy Protocol:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The spectrum will show distinct signals for the different carbon environments in the molecule: the sp-hybridized carbons of the alkyne and the sp³-hybridized carbons of the ethyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol for Attenuated Total Reflectance (ATR)-FTIR:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small drop of liquid this compound directly onto the ATR crystal.[7]

-

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

-

The IR spectrum of this compound is expected to show a characteristic absorption band for the C≡C triple bond stretch in the region of 2100-2260 cm⁻¹. Due to the symmetry of the internal diyne, this peak may be weak or absent. Strong C-H stretching and bending vibrations from the ethyl groups will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Protocol for Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The gas chromatograph will separate the compound from the solvent and any impurities based on their boiling points and interactions with the column stationary phase.

-

The mass spectrometer will then ionize the this compound molecules and detect the mass-to-charge ratio of the molecular ion and any fragment ions. The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of this compound (106.17).

Biological Activity and Signaling Pathways

Based on a comprehensive review of available scientific literature, there is currently no significant evidence to suggest that this compound possesses notable biological activity or is involved in specific cellular signaling pathways. Its primary applications are in the realm of chemical synthesis and materials science. Therefore, a diagram of a signaling pathway is not applicable to this compound.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams have been generated using the DOT language.

Caption: Generalized workflow for the synthesis of this compound.

Caption: General analytical workflow for the characterization of this compound.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound (CAS 16387-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [stenutz.eu]

- 6. How To [chem.rochester.edu]

- 7. agilent.com [agilent.com]

Spectroscopic Data for 3,5-Octadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiyne (C₈H₁₀) is a symmetrical dialkyldiacetylene.[1][2] Its linear structure with a conjugated diacetylene core makes it a subject of interest in materials science and as a potential building block in organic synthesis. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, along with generalized experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for researchers.

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 12.3 | C1 / C8 |

| 14.1 | C2 / C7 |

| 76.5 | C3 / C6 |

| 81.1 | C4 / C5 |

Solvent: Chloroform-d (CDCl₃)

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~2970 | C-H stretch (sp³) | Strong |

| ~2935 | C-H stretch (sp³) | Strong |

| ~2875 | C-H stretch (sp³) | Strong |

| ~2260 | C≡C stretch | Weak |

| ~1460 | C-H bend (CH₂) | Medium |

| ~1380 | C-H bend (CH₃) | Medium |

Sample Phase: Neat Liquid

Table 3: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 106 | 100 | [M]⁺ (Molecular Ion) |

| 91 | 80 | [M-CH₃]⁺ |

| 77 | 60 | [M-C₂H₅]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

| 51 | 30 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These are intended to serve as a guide and may require optimization based on the specific instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a ¹³C NMR spectrum of this compound.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette and vial

Procedure:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Set the spectrometer to acquire a ¹³C NMR spectrum.

-

Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128 or more scans).

-

Proton decoupling is applied to simplify the spectrum to singlets for each carbon environment.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Integrate the peaks (optional for ¹³C, as it's not always quantitative).

-

Perform peak picking to identify the chemical shifts.

-

Infrared (IR) Spectroscopy

Objective: To obtain an FT-IR spectrum of liquid this compound.

Materials:

-

This compound sample (liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates (e.g., NaCl or KBr).

-

Pipette

-

Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (using ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and dry.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.[6]

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.[7]

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

-

Cleaning:

-

Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue.

-

Procedure (using salt plates for a neat liquid):

-

Sample Preparation:

-

Place a drop of the liquid sample on one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin film.[8]

-

-

Instrument Setup:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

-

Data Acquisition:

-

Acquire the IR spectrum.

-

-

Cleaning:

-

Thoroughly clean the salt plates with a dry solvent and store them in a desiccator.[8]

-

Mass Spectrometry (MS)

Objective: To obtain an electron ionization mass spectrum of this compound.

Materials:

-

This compound sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

Vial and syringe

-

Gas chromatograph-mass spectrometer (GC-MS) with an EI source.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile solvent (e.g., 1 mg/mL).

-

-

Instrument Setup:

-

Ionization:

-

In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[9]

-

This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

-

Detection:

-

The detector records the abundance of each ion at a specific m/z value.

-

-

Data Processing:

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak and the major fragment ions.

-

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic techniques and the logical relationship between the data and the molecular structure.

References

- 1. PubChemLite - this compound (C8H10) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]

- 4. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. mse.washington.edu [mse.washington.edu]

- 7. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. bitesizebio.com [bitesizebio.com]

- 10. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

A Technical Guide to the Molecular Structure and Bonding of 3,5-Octadiyne

Abstract: This document provides an in-depth analysis of 3,5-octadiyne (C8H10), a symmetrical conjugated diyne. It details the molecule's structural characteristics, the nature of its chemical bonds based on orbital hybridization, and its key physicochemical properties. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize alkynes and polyynes in their work. The content covers fundamental identification, spectroscopic signatures, and representative experimental protocols for synthesis and analysis.

Molecular Structure and Identification

This compound, also known as diethyldiacetylene, is a linear hydrocarbon featuring a conjugated system of two carbon-carbon triple bonds.[1][2] Its structure consists of an eight-carbon chain with triple bonds located at the C3 and C5 positions.[3] The symmetrical nature of the molecule, with an ethyl group at each end, is a key determinant of its spectroscopic properties.

| Identifier | Value | Source |

| IUPAC Name | octa-3,5-diyne | [3] |

| Common Name | Diethyldiacetylene | [1][2] |

| CAS Number | 16387-70-5 | [1][3] |

| Molecular Formula | C8H10 | [1][2][3][4] |

| Molecular Weight | 106.17 g/mol | [1][5] |

| SMILES | CCC#CC#CCC | [3][4] |

Chemical Bonding and Hybridization

The electronic structure of this compound is defined by the hybridization of its carbon atoms. The atoms of the central diyne core (C3, C4, C5, and C6) are sp-hybridized, while the carbons of the terminal ethyl groups (C1, C2, C7, and C8) are sp³-hybridized.

The sp hybridization of the internal carbons results in a linear geometry for the C2-C3-C4-C5-C6-C7 portion of the molecule, with bond angles of approximately 180°. Each carbon-carbon triple bond comprises one strong sigma (σ) bond and two weaker pi (π) bonds. The σ bond framework of the core is formed by the head-on overlap of sp-sp hybrid orbitals. The two π systems are formed by the side-on overlap of the unhybridized p-orbitals (py and pz) on adjacent carbon atoms. The terminal ethyl groups exhibit a standard tetrahedral geometry with bond angles around 109.5°.

The diagram below illustrates the orbital overlaps that constitute the sigma and pi bonds within the conjugated diyne system. The linear sigma framework arises from sp-hybridized orbital overlap, while the cylindrical electron clouds of the pi systems are formed from the overlap of perpendicular p-orbitals.

Physicochemical Properties

The physical properties of this compound are consistent with a nonpolar hydrocarbon of its molecular weight. The extended, linear shape of the molecule influences its intermolecular interactions.

| Property | Value | Unit | Source |

| Density | 0.826 | g/mL | [6] |

| Boiling Point | 163 | °C | [6] |

| Refractive Index | 1.497 | - | [6] |

| Ionization Energy | 8.55 - 8.82 | eV | [5] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Due to the molecule's symmetry, the ¹³C NMR spectrum is simplified. Only four distinct signals are expected: one for C1/C8, one for C2/C7, one for C3/C6, and one for C4/C5. The sp-hybridized carbons of the alkyne typically resonate in the range of 60-90 ppm, while the sp³-hybridized carbons of the ethyl groups appear further upfield.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by C-H stretching vibrations from the ethyl groups (typically 2850-3000 cm⁻¹). The C≡C stretching vibration for a symmetrical internal alkyne is often weak or absent due to the lack of a significant change in dipole moment during the vibration.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 106).[1][2]

Experimental Protocols

Representative Synthesis: Oxidative Coupling

Symmetrical diynes like this compound are commonly synthesized via the oxidative coupling of a terminal alkyne precursor, in this case, 1-butyne. The Glaser coupling is a classic method for this transformation.

Reaction: 2 CH₃CH₂C≡CH → CH₃CH₂C≡C-C≡CCH₂CH₃ + H₂

Methodology:

-

A solution of 1-butyne is prepared in a suitable solvent such as methanol or pyridine.

-

A catalytic amount of a copper(I) salt, typically copper(I) chloride (CuCl), is added to the solution.

-

An oxidant, often oxygen gas (bubbled through the mixture) or a stoichiometric copper(II) salt, is introduced to facilitate the coupling of the copper acetylide intermediate.

-

The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up by adding a dilute acid (e.g., HCl) to quench the reaction and dissolve copper salts.

-

The product is extracted into an organic solvent (e.g., diethyl ether), washed, dried, and purified, typically by distillation or column chromatography.

¹³C NMR Spectroscopic Analysis Protocol

The following is a representative protocol for acquiring a ¹³C NMR spectrum of this compound based on cited experimental conditions.[7]

-

Sample Preparation: Dissolve approximately 10-50 mg of purified this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small drop of tetramethylsilane (TMS) to serve as the internal reference (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer, such as a Bruker HX-90 or equivalent.

-

Acquisition Parameters:

-

Data Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

Conclusion

This compound is a fundamental example of a conjugated diyne, characterized by a linear sp-hybridized carbon core and terminal sp³-hybridized alkyl groups. Its symmetrical structure dictates its chemical and spectroscopic properties, making it an important model compound for studying the behavior of polyynes. The methodologies for its synthesis and characterization are well-established, providing a solid foundation for its application in more complex synthetic targets in materials science and medicinal chemistry.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H10) [pubchemlite.lcsb.uni.lu]

- 5. This compound (CAS 16387-70-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound [stenutz.eu]

- 7. dev.spectrabase.com [dev.spectrabase.com]

Early Synthetic Approaches to 3,5-Octadiyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early synthetic methodologies for 3,5-octadiyne (also known as diethyldiacetylene). The document focuses on the core synthetic strategies, providing detailed experimental protocols and a summary of quantitative data to facilitate comparison and replication.

Introduction

This compound is a symmetrical conjugated diyne with the chemical formula C₈H₁₀.[1][2][3] Its structure, featuring two triple bonds in conjugation, makes it a valuable building block in organic synthesis and materials science. Early synthetic studies of this compound primarily revolved around the oxidative coupling of a terminal alkyne, 1-butyne. The most prominent of these methods are the Glaser, Eglinton, and Hay couplings, all of which rely on copper-mediated oxidation to form the carbon-carbon bond between two alkyne units.

Core Synthetic Methodologies

The synthesis of this compound from 1-butyne is achieved through oxidative dimerization. This process involves the removal of the terminal acetylenic proton from two molecules of 1-butyne, followed by the coupling of the resulting copper acetylide intermediates. The primary differences between the key named reactions lie in the nature of the copper reagent and the oxidant.

-

Glaser Coupling: This is one of the oldest methods for the oxidative homocoupling of terminal alkynes.[4] It traditionally uses a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl), in the presence of a base (like ammonia) and an oxidant, typically air or oxygen.

-

Eglinton Reaction: This modification of the Glaser coupling utilizes a stoichiometric amount of a copper(II) salt, such as cupric acetate (Cu(OAc)₂), in a coordinating solvent like pyridine.[5] The copper(II) salt acts as both the catalyst and the oxidant, eliminating the need for an external oxygen source.

-

Hay Coupling: This is a catalytic version of the Eglinton reaction. It employs a catalytic amount of a copper(I) salt complexed with a tertiary amine, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), and uses air or oxygen as the oxidant.

The general transformation can be depicted as follows:

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound based on early reports of oxidative coupling reactions.

Hay-Type Oxidative Coupling of 1-Butyne

This protocol is adapted from a general procedure for the oxidative coupling of terminal alkynes.[6]

Apparatus: A 1-liter, three-necked, round-bottomed flask equipped with a gas inlet tube, an efficient mechanical stirrer, and a thermometer/gas outlet combination. The outlet is connected to a cold trap (-78 °C).

Reagents:

-

1-Butyne

-

Pyridine

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Oxygen (O₂)

Procedure:

-

A solution of copper(I) chloride (0.1 mol) and N,N,N',N'-tetramethylethylenediamine (0.1 mol) in pyridine (500 mL) is prepared in the reaction flask.

-

A slow stream of oxygen is passed through the solution while stirring vigorously.

-

1-Butyne (0.5 mol) is introduced into the reaction mixture at a rate that maintains the reaction temperature between 30-35 °C. The flow of oxygen is maintained at approximately 100-150 mL/min.

-

After the addition of 1-butyne is complete, the reaction mixture is stirred for an additional 2-3 hours at 30-35 °C.

-

The reaction is quenched by pouring the mixture into a solution of hydrochloric acid (10%) or ammonium chloride.

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or pentane).

-

The organic layer is washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation under reduced pressure.

Quantitative Data

The following table summarizes the available quantitative data for this compound from early synthetic studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₀ | [1][2] |

| Molecular Weight | 106.16 g/mol | [1][2] |

| Boiling Point | 133-134 °C at 760 mmHg | |

| CAS Registry Number | 16387-70-5 | [1] |

| Yield | Not explicitly stated in early literature. | |

| Purity | Not explicitly stated in early literature. |

Signaling Pathways and Experimental Workflows

The logical workflow for the synthesis and purification of this compound via oxidative coupling can be visualized as follows:

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The early syntheses of this compound were pivotal in establishing the utility of copper-mediated oxidative coupling reactions for the formation of conjugated diynes. While detailed quantitative data from the initial reports is sparse, the methodologies of Glaser, Eglinton, and Hay provide a robust foundation for the preparation of this and other symmetrical diynes. The provided protocols and workflow diagrams offer a comprehensive guide for researchers interested in the synthesis of this compound and related compounds.

References

An In-depth Technical Guide to 3,5-Octadiyne (CAS Number 16387-70-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

3,5-Octadiyne is a flammable liquid with the molecular formula C₈H₁₀ and a molecular weight of approximately 106.17 g/mol .[1][2][3][4][5] Its structure is characterized by a conjugated system of two triple bonds flanked by two ethyl groups. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16387-70-5 | [1][2][3] |

| Molecular Formula | C₈H₁₀ | [1][2][3] |

| Molecular Weight | 106.17 g/mol | [2] |

| IUPAC Name | Octa-3,5-diyne | [3] |

| Synonyms | Diethyldiacetylene | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 163-164 °C | [4][6] |

| Density | 0.826 - 0.834 g/cm³ | [4][6] |

| Flash Point | 43.2 °C | [4] |

| Refractive Index | 1.497 | [6] |

| SMILES | CCC#CC#CCC | [3] |

| InChIKey | LILZEAJBVQOINI-UHFFFAOYSA-N | [1][2][3] |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not widely published, a common and effective method for the synthesis of symmetrical 1,3-diynes is the copper-mediated oxidative homocoupling of terminal alkynes, often referred to as the Glaser coupling or a related variant. For this compound, the precursor would be 1-butyne.

Proposed Synthesis of this compound via Oxidative Homocoupling

The following is a generalized experimental protocol based on established methods for alkyne homocoupling.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

1-Butyne

-

Copper(I) chloride (CuCl) or another suitable copper(I) salt

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) or another suitable amine ligand/base

-

Anhydrous solvent (e.g., acetone, pyridine, or dichloromethane)

-

Oxygen or compressed air

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: A two- or three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet, and a condenser or gas outlet. The system is flushed with an inert gas.

-

Catalyst Preparation: The copper(I) salt and the amine base (e.g., TMEDA) are dissolved in the anhydrous solvent under an inert atmosphere.

-

Addition of Alkyne: 1-Butyne is added to the reaction mixture, typically dropwise at a controlled temperature (e.g., room temperature or slightly elevated temperatures).

-

Oxidation: Oxygen or air is bubbled through the reaction mixture. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically quenched with a dilute acid solution (e.g., dilute HCl) or an aqueous solution of ammonium chloride to remove the copper catalyst.

-

Extraction: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or hexanes).

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Reactivity and Potential Applications

The conjugated diyne functionality in this compound makes it a versatile building block in organic synthesis.

Synthesis of Heterocyclic Compounds

1,3-Diynes are valuable precursors for the synthesis of a wide variety of heterocyclic compounds, which are of significant interest in drug discovery. For instance, they can react with hydrazine derivatives to form pyrazoles, a scaffold found in numerous pharmaceuticals.[4]

References

- 1. Identification of dialkyl diacetylene diols with potent cancer chemopreventive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Anti-Adipogenic Polyacetylene Glycosides from the Florets of Safflower (Carthamus tinctorius) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1,3-Diynes: A Versatile Precursor in Transition-Metal Catalyzed (Mediated) C-H Functionalizations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Octa-3,5-diyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octa-3,5-diyne, also known by its common name 3,5-octadiyne, is a symmetrical conjugated diyne. Its structure, characterized by a linear eight-carbon chain with two triple bonds at the C3 and C5 positions, makes it a molecule of interest in synthetic chemistry. Conjugated diynes are fundamental building blocks in the synthesis of complex organic molecules, polymers with novel electronic properties, and have been explored as precursors to pharmacologically active compounds. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of octa-3,5-diyne, while also addressing the current gap in knowledge regarding its biological activity and potential applications in drug development.

Chemical Identity and Physicochemical Properties

Octa-3,5-diyne is a flammable liquid with the molecular formula C₈H₁₀.[1] Its fundamental properties are summarized in the table below, compiled from various chemical databases. These properties are crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source |

| IUPAC Name | octa-3,5-diyne | PubChem[1] |

| Synonyms | This compound, Diethyldiacetylene | PubChem[1] |

| CAS Number | 16387-70-5 | PubChem[1] |

| Molecular Formula | C₈H₁₀ | PubChem[1] |

| Molecular Weight | 106.16 g/mol | PubChem[1] |

| InChIKey | LILZEAJBVQOINI-UHFFFAOYSA-N | PubChem[1] |

| SMILES | CCC#CC#CCC | PubChem[1] |

| Density | 0.826 g/mL | stenutz.eu[2] |

| Boiling Point | 163 °C | stenutz.eu[2] |

| Refractive Index | 1.497 | stenutz.eu[2] |

| Kovats Retention Index | 972 (Standard non-polar) | PubChem[1] |

| XLogP3-AA | 2.7 | PubChem[1] |

Synthesis of Octa-3,5-diyne

The primary route for the synthesis of symmetrical 1,3-diynes like octa-3,5-diyne is through the oxidative homocoupling of terminal alkynes.[3][4] In this case, the precursor is 1-butyne. The most common methods for this transformation are the Glaser, Eglinton, and Hay couplings, which typically utilize a copper salt as a catalyst.[3][5]

Representative Experimental Protocol: Hay Coupling of 1-Butyne

Objective: To synthesize octa-3,5-diyne via the oxidative homocoupling of 1-butyne.

Materials:

-

1-Butyne

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-tetramethylethylenediamine (TMEDA)

-

Acetone (or another suitable solvent)

-

Oxygen (or air)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware for air-sensitive reactions

Procedure:

-

Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve a catalytic amount of copper(I) chloride and N,N,N',N'-tetramethylethylenediamine in acetone. The solution should turn blue upon exposure to oxygen.

-

Reaction Setup: Cool the catalyst solution in an ice bath.

-

Addition of Substrate: Slowly bubble 1-butyne gas through the stirred catalyst solution, or add a pre-condensed solution of 1-butyne in cold acetone.

-

Oxidation: While maintaining the inert atmosphere, introduce a slow stream of oxygen or air into the reaction mixture via a needle. The reaction is often exothermic and the color of the solution may change.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots from the reaction mixture.

-

Work-up: Upon completion of the reaction (disappearance of the starting material), the reaction mixture is typically quenched with a dilute acid (e.g., HCl) to remove the catalyst.

-

Extraction: The product is then extracted into an organic solvent such as diethyl ether or pentane. The organic layers are combined, washed with brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure octa-3,5-diyne.

Caption: A generalized workflow for the synthesis of octa-3,5-diyne via Hay coupling.

Spectroscopic Data

The structural elucidation of octa-3,5-diyne is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported data.

| Spectroscopy Type | Observed/Expected Data | Interpretation | Source |

| ¹³C NMR | Peaks at approximately 12.5, 13.5, and 75.0 ppm (in CDCl₃). | The signals around 12-14 ppm correspond to the ethyl group carbons (CH₃ and CH₂), while the peak around 75 ppm is characteristic of the sp-hybridized carbons of the diyne moiety. | SpectraBase, ChemicalBook |

| ¹H NMR | Expected signals for the ethyl protons (a triplet for the CH₃ and a quartet for the CH₂ group). | The integration and splitting patterns would confirm the presence and connectivity of the ethyl groups. | - |

| FTIR | A weak to medium absorption band around 2200-2260 cm⁻¹. | This absorption is characteristic of the C≡C stretching vibration. The symmetry of the molecule may lead to a weak or absent signal. | SpectraBase |

| Mass Spectrometry (GC-MS) | Molecular ion (M⁺) peak at m/z = 106. | Confirms the molecular weight of the compound. Fragmentation patterns would show the loss of ethyl and other alkyl fragments. | PubChem (NIST) |

Biological Activity and Drug Development Potential

A comprehensive search of the scientific literature and chemical databases reveals a significant lack of information regarding the biological activity of octa-3,5-diyne. There are no published studies on its cytotoxicity, pharmacological effects, or mechanism of action. Consequently, there are no identified signaling pathways associated with this molecule.

This information gap is critical for researchers in drug development. While the conjugated diyne motif is present in some biologically active natural products, the specific biological profile of octa-3,5-diyne remains unexplored.

Conclusion and Future Directions

Octa-3,5-diyne is a well-characterized small molecule from a chemical and spectroscopic standpoint. Its synthesis via oxidative coupling of 1-butyne is based on established and reliable methodologies. However, the complete absence of data on its biological activity presents a significant knowledge gap. For professionals in drug discovery and development, octa-3,5-diyne represents a simple, synthetically accessible scaffold that is essentially a blank slate. Future research should focus on:

-

Systematic Biological Screening: Evaluating the cytotoxicity of octa-3,5-diyne against a panel of cancer cell lines and its antimicrobial activity.

-

Derivatization: Using octa-3,5-diyne as a starting material for the synthesis of more complex molecules with potential therapeutic applications.

-

Toxicological Studies: Assessing the in vitro and in vivo toxicity to understand its safety profile.

Such studies are essential to determine if octa-3,5-diyne or its derivatives hold any promise as future therapeutic agents.

References

Diethyldiacetylene: A Technical Guide to its Discovery and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of diethyldiacetylene (also known as 3,5-octadiyne), a symmetrical conjugated diyne. It details the historical context of its discovery, outlines the fundamental synthetic methodologies for its preparation, and presents its key physicochemical and spectroscopic properties. This document is intended to serve as a valuable resource for researchers in organic synthesis, materials science, and drug development who are interested in the chemistry and potential applications of polyynes.

Introduction

Diethyldiacetylene belongs to the polyyne class of organic compounds, which are characterized by the presence of two or more carbon-carbon triple bonds. The conjugated system of alternating triple and single bonds in diynes imparts unique electronic and structural properties, making them valuable building blocks in the synthesis of more complex molecules, including polymers, natural products, and pharmaceutical agents. This guide focuses on the discovery and historical synthesis of diethyldiacetylene, providing a foundation for its further exploration and application.

Historical Context and Discovery

The study of diethyldiacetylene is rooted in the broader history of acetylene chemistry. The first synthesis of a polyyne was reported in 1869 by Carl Andreas Glaser, who demonstrated the oxidative dimerization of copper phenylacetylide to form diphenylbutadiyne. This reaction, now known as the Glaser coupling, laid the groundwork for the synthesis of a wide array of symmetrical diynes.

While the fundamental chemistry for creating diynes was established in the 19th century, the first specific synthesis of diethyldiacetylene was described later. A significant advancement in the synthesis of symmetrical diacetylenes, including diethyldiacetylene, was reported in a 1951 paper by J. B. Armitage, E. R. H. Jones, and M. C. Whiting.[1][2] Their work on a new route to diacetylene and its symmetrical derivatives provided a more accessible pathway to these compounds.

Physicochemical and Spectroscopic Data

The properties of diethyldiacetylene have been characterized by various analytical techniques. A summary of its key quantitative data is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of Diethyldiacetylene

| Property | Value | Source |

| IUPAC Name | octa-3,5-diyne | [3] |

| Synonyms | Diethyldiacetylene, this compound | [3] |

| CAS Number | 16387-70-5 | [3] |

| Molecular Formula | C₈H₁₀ | [3] |

| Molecular Weight | 106.16 g/mol | [3] |

| Appearance | Not specified | |

| Boiling Point | Not specified | |

| Melting Point | Not specified | |

| Density | Not specified |

Table 2: Spectroscopic Data of Diethyldiacetylene

| Spectroscopic Technique | Key Data Points | Source |

| ¹H NMR | Data available, specific shifts not detailed in search results. | |

| ¹³C NMR | Data available, specific shifts not detailed in search results. | |

| Infrared (IR) Spectroscopy | Data available, specific absorption bands not detailed in search results. | |

| Mass Spectrometry (MS) | Data available, specific fragmentation patterns not detailed in search results. |

Experimental Protocols

The synthesis of diethyldiacetylene is typically achieved through the oxidative coupling of a terminal alkyne, in this case, 1-butyne. The Glaser coupling and its subsequent modifications, such as the Hay coupling, are the most common methods.

General Experimental Protocol for the Synthesis of Diethyldiacetylene via Glaser-Hay Coupling

This protocol is a generalized procedure based on the principles of the Glaser and Hay coupling reactions.

Materials:

-

1-Butyne

-

Copper(I) chloride (CuCl)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Acetone (or other suitable organic solvent)

-

Oxygen (or air)

Procedure:

-

A reaction flask is charged with a catalytic amount of copper(I) chloride and TMEDA in a suitable solvent such as acetone.

-

The mixture is stirred under an atmosphere of oxygen or air.

-

1-Butyne is slowly added to the reaction mixture.

-

The reaction is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up by adding a dilute acid (e.g., HCl) to quench the reaction and dissolve the copper salts.

-

The organic layer is separated, washed with brine, and dried over an anhydrous drying agent (e.g., MgSO₄).

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation or chromatography to yield pure diethyldiacetylene.

Mandatory Visualizations

Synthesis of Diethyldiacetylene via Oxidative Coupling

The following diagram illustrates the general synthetic pathway for the formation of diethyldiacetylene from 1-butyne via a copper-catalyzed oxidative coupling reaction.

Caption: Synthesis of Diethyldiacetylene from 1-Butyne.

Experimental Workflow for Synthesis and Purification

The logical flow of the synthesis and subsequent purification of diethyldiacetylene is depicted in the following workflow diagram.

References

- 1. 9. Researches on acetylenic compounds. Part XXVIII. A new route to diacetylene and its symmetrical derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. 9. Researches on acetylenic compounds. Part XXVIII. A new route to diacetylene and its symmetrical derivatives - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C8H10 | CID 140066 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical Studies on the Stability of 3,5-Octadiyne: A Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Octadiyne is a conjugated diyne of interest in various fields, including materials science and medicinal chemistry, due to the unique reactivity conferred by its dual triple bond system. Understanding the thermodynamic and kinetic stability of this molecule is paramount for its synthesis, storage, and application. This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability of this compound. Due to a scarcity of published experimental and computational data specifically for this compound, this document will focus on the established theoretical methodologies and computational protocols that are applied to molecules of this class. We will outline the key parameters that define molecular stability and detail the computational chemistry techniques employed to derive these metrics.

Core Concepts in Molecular Stability

The stability of a molecule like this compound can be assessed through several key thermodynamic and kinetic parameters. These include:

-

Enthalpy of Formation (ΔHf°): This is the standard enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. A lower or more negative enthalpy of formation generally indicates greater thermodynamic stability.

-

Bond Dissociation Energy (BDE): The BDE is the enthalpy change required to break a specific bond homolytically. Higher BDEs for the bonds within a molecule suggest greater stability against unimolecular decomposition.

-

Isomerization Energy: This is the energy difference between a molecule and its isomers. A positive isomerization energy for the conversion of this compound to an isomer would indicate that this compound is the more stable species.

-

Rotational Barriers: The energy required to rotate around single bonds in the molecule can provide insight into its conformational flexibility and stability.

Theoretical and Computational Methodologies

The determination of the stability parameters for this compound relies heavily on computational chemistry methods. These ab initio and density functional theory (DFT) approaches allow for the calculation of molecular properties from first principles.

Computational Protocols for Thermochemistry

High-accuracy composite methods are often employed to calculate the enthalpy of formation and bond dissociation energies. These methods combine calculations at different levels of theory and with various basis sets to approximate the results of a very high-level calculation at a more manageable computational cost. Commonly used methods include:

-

Gaussian-n (Gn) Theories (e.g., G3, G4): These are multi-step procedures that start with a geometry optimization and frequency calculation at a lower level of theory (e.g., B3LYP/6-31G(d)). A series of single-point energy calculations are then performed with higher levels of theory and larger basis sets, with empirical corrections added to achieve high accuracy.[1][2]

-

Complete Basis Set (CBS) Methods (e.g., CBS-QB3): Similar to Gn theories, these methods extrapolate to the complete basis set limit to obtain highly accurate energies.[1][2]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, or ωB97X-D, coupled with large basis sets (e.g., 6-311+G(d,p), aug-cc-pVTZ), can provide a good balance between accuracy and computational cost for calculating geometries, vibrational frequencies, and energies.[3][4][5]

Workflow for Calculating Enthalpy of Formation:

A typical workflow for calculating the standard enthalpy of formation of this compound using a composite method like G4 theory is illustrated below.

Caption: Workflow for G4 calculation of enthalpy of formation.

Bond Dissociation Energy (BDE) Calculations

The BDE for a specific bond in this compound can be calculated as the difference in the electronic energies of the radical products and the parent molecule, with the inclusion of zero-point vibrational energy (ZPVE) corrections.

BDE(R1-R2) = E(R1•) + E(R2•) - E(R1-R2)

Where E represents the total energy (electronic + ZPVE) of the respective species. The geometries of the radical fragments must also be optimized.

Isomerization and Rotational Barriers

To study the stability of this compound relative to its isomers, the geometries of all relevant isomers would be optimized, and their energies calculated at the same level of theory. The isomerization energy is then the difference between the energies of the isomer and this compound.

The rotational barrier around a single bond (e.g., the C2-C3 bond) can be determined by performing a potential energy surface (PES) scan. This involves constraining the dihedral angle of interest at various values and optimizing the rest of the molecular geometry at each step. The energy difference between the lowest energy conformation (staggered) and the highest energy conformation (eclipsed) gives the rotational barrier.[6][7][8][9][10]

Caption: Workflow for calculating rotational energy barriers.

Expected Stability of this compound

Quantitative Data (Hypothetical)

The following tables present a hypothetical summary of the types of quantitative data that would be generated from the computational studies described above. Note: These are not experimental or calculated values but are for illustrative purposes only.

Table 1: Calculated Thermodynamic Properties of this compound

| Property | Computational Method | Calculated Value | Units |

| Enthalpy of Formation (ΔHf°) | G4 Theory | Value | kcal/mol |

| Enthalpy of Formation (ΔHf°) | CBS-QB3 | Value | kcal/mol |

Table 2: Calculated Bond Dissociation Energies (BDEs) for this compound

| Bond | Computational Method | Calculated BDE | Units |

| C(sp)-C(sp) | B3LYP/6-311+G(d,p) | Value | kcal/mol |

| C(sp)-C(sp3) | B3LYP/6-311+G(d,p) | Value | kcal/mol |

| C(sp3)-H | B3LYP/6-311+G(d,p) | Value | kcal/mol |

Table 3: Calculated Rotational Barrier for the C2-C3 Bond in this compound

| Computational Method | Rotational Barrier | Units |

| B3LYP/6-31G(d) | Value | kcal/mol |

| M06-2X/6-311+G(d,p) | Value | kcal/mol |

Conclusion

The theoretical study of the stability of this compound is a computationally intensive but highly informative endeavor. Through the application of high-level quantum chemical methods, it is possible to obtain reliable data on its thermodynamic and kinetic stability. While specific published data for this molecule is currently lacking, the well-established computational protocols outlined in this guide provide a clear roadmap for researchers to undertake such studies. The resulting data would be invaluable for understanding the fundamental properties of this and related conjugated diynes, and for guiding their application in various scientific and industrial contexts.

References

- 1. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Dynamics of a Molecular Rotor Exhibiting Local Directional Rotational Preference within Each Enantiomer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biomedres.us [biomedres.us]

- 9. Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 12. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Octadiyne Derivatives in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and polymerization of 3,5-octadiyne derivatives. These monomers are valuable building blocks for the creation of functional polydiacetylenes (PDAs), a class of chromatic polymers with significant potential in smart materials, biosensors, and drug delivery systems. The protocols outlined below cover the synthesis of key this compound precursors and their subsequent polymerization into functional polymers.

Introduction to this compound Derivatives and Polydiacetylenes

This compound and its derivatives are diacetylene monomers that can undergo topochemical polymerization to yield highly conjugated polymers known as polydiacetylenes (PDAs). This polymerization is typically initiated by UV or thermal treatment of the crystalline monomer, leading to a highly ordered polymer structure. A key feature of PDAs is their chromic response; they typically exhibit a blue-to-red color transition upon exposure to external stimuli such as heat, pH changes, or mechanical stress. This property makes them ideal candidates for the development of sensitive and versatile sensor technologies.

Synthesis of this compound Derivatives

The synthesis of functional this compound derivatives is crucial for tuning the properties of the resulting polydiacetylenes. By introducing different functional groups, researchers can control solubility, sensitivity to stimuli, and biocompatibility. The following protocols describe the synthesis of key this compound building blocks.

Protocol 1: Synthesis of this compound-1,8-diol

This protocol describes the synthesis of a foundational diol derivative via the Glaser coupling of a terminal alkyne.

Experimental Protocol:

-

Reaction Setup: A two-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with propargyl alcohol (2 equivalents), copper(I) chloride (0.1 equivalents), and N,N,N',N'-tetramethylethylenediamine (TMEDA) (0.2 equivalents) in a suitable solvent such as methanol or ethanol.

-

Reaction Execution: The reaction mixture is stirred under a nitrogen atmosphere at room temperature. Oxygen or air is bubbled through the solution to facilitate the oxidative coupling. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound-1,8-diol.

| Parameter | Value | Reference |

| Reactants | Propargyl alcohol, CuCl, TMEDA | General Glaser Coupling |

| Solvent | Methanol or Ethanol | General Glaser Coupling |

| Temperature | Room Temperature | General Glaser Coupling |

| Reaction Time | 4-12 hours | Varies with scale |

| Typical Yield | 70-90% | Varies with scale |

Protocol 2: Synthesis of this compound-1,8-diyl bis(phenylurethane)

This protocol details the functionalization of the diol derivative to introduce urethane linkages, which can enhance the stimuli-responsive properties of the resulting polymer.

Experimental Protocol:

-

Reaction Setup: In a dry, nitrogen-flushed flask, this compound-1,8-diol (1 equivalent) is dissolved in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Phenyl isocyanate (2.2 equivalents) is added dropwise to the solution at 0 °C. A catalytic amount of dibutyltin dilaurate can be added to accelerate the reaction.

-

Reaction and Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by the disappearance of the isocyanate peak in the IR spectrum (around 2270 cm⁻¹).

-

Isolation: The resulting white precipitate of the bis(phenylurethane) derivative is collected by filtration, washed with cold THF, and dried under vacuum.

| Parameter | Value | Reference |

| Reactants | This compound-1,8-diol, Phenyl isocyanate | Analogy to diol functionalization |

| Solvent | Anhydrous THF | Analogy to diol functionalization |

| Temperature | 0 °C to Room Temperature | Analogy to diol functionalization |

| Reaction Time | 12-24 hours | Varies with scale |

| Typical Yield | >90% | Varies with scale |

Polymerization of this compound Derivatives

The polymerization of this compound monomers is typically achieved in the solid state, leveraging the crystalline packing of the monomers to direct the formation of the conjugated polymer backbone.

Protocol 3: Topochemical Polymerization of this compound Derivatives

This protocol describes the solid-state polymerization of crystalline diacetylene monomers initiated by UV irradiation.

Experimental Protocol:

-

Monomer Crystallization: The synthesized this compound derivative is recrystallized from a suitable solvent to obtain high-quality single crystals. The choice of solvent is critical for achieving the correct crystal packing for polymerization.

-

UV Irradiation: The monomer crystals are exposed to UV radiation (typically 254 nm) for a specified period. The polymerization can be visually monitored by the development of a deep blue or red color.

-

Polymer Characterization: The resulting polymer is characterized by techniques such as Raman spectroscopy, UV-Vis spectroscopy, and X-ray diffraction to confirm the conjugated backbone and crystalline structure.

| Parameter | Value | Reference |

| Initiation | UV Irradiation (254 nm) or γ-radiation | [Topochemical polymerization] |

| State | Crystalline Solid | [Topochemical polymerization] |

| Temperature | Room Temperature | [Topochemical polymerization] |

| Polymerization Time | Minutes to hours | Varies with monomer and intensity |

| Conversion | Varies | Dependent on crystal packing |

Protocol 4: Synthesis of Poly(octa-3,5-diynylene succinate)

This protocol details the synthesis of a polyester containing the this compound unit in the main chain via step-growth polymerization.

Experimental Protocol:

-

Reaction Setup: A flask is charged with this compound-1,8-diol (1 equivalent), succinoyl chloride (1 equivalent), and a non-nucleophilic base such as pyridine (2 equivalents) in a dry, non-reactive solvent like dichloromethane (DCM).

-

Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the acid chloride. The mixture is stirred under an inert atmosphere.

-

Polymer Isolation: The resulting polymer is isolated by precipitation into a non-solvent such as methanol or hexane. The polymer is then filtered and dried under vacuum.

-

Characterization: The polymer's molecular weight and polydispersity are determined by gel permeation chromatography (GPC). The structure is confirmed by NMR and IR spectroscopy.

| Parameter | Value | Reference |

| Monomers | This compound-1,8-diol, Succinoyl Chloride | Analogy to polyester synthesis |

| Solvent | Dichloromethane (DCM) | Analogy to polyester synthesis |

| Temperature | 0 °C to Room Temperature | Analogy to polyester synthesis |

| Polymerization Time | 2-8 hours | Varies with scale |

| Molecular Weight (Mn) | 10,000 - 50,000 g/mol | Varies with conditions |

Visualizing the Workflow

The following diagrams illustrate the synthesis and polymerization workflows described in the protocols.

Caption: Synthetic workflow for this compound derivatives.

Caption: Topochemical polymerization of diacetylenes.

Application Notes and Protocols for Reactions of 3,5-Octadiyne

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for key reactions involving 3,5-octadiyne, a symmetrical internal alkyne. The protocols are based on established methodologies for similar substrates and are intended to serve as a starting point for laboratory experimentation. The unique structure of this compound makes it a valuable building block for the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science.

Sonogashira Coupling of this compound

Application Notes:

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] While this compound is an internal alkyne, it can be functionalized at its terminal positions (C1 and C8) via other reactions and subsequently used in Sonogashira coupling. Alternatively, derivatives of this compound with a terminal alkyne functionality can be synthesized. The resulting conjugated enynes are valuable scaffolds in the development of pharmaceuticals, organic materials, and nanomaterials.[3][4]

Experimental Protocol: Hypothetical Coupling of a this compound Derivative with an Aryl Iodide

This protocol describes a general procedure for the Sonogashira coupling of a hypothetical terminal alkyne derivative of this compound with a generic aryl iodide.

Reaction Scheme:

Materials and Reagents:

-

This compound derivative (with a terminal alkyne)

-

Aryl iodide

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Ethyl acetate

-

Hexane

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the this compound derivative (1.2 mmol), aryl iodide (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

-

Add anhydrous THF (10 mL) and anhydrous triethylamine (2.0 mmol) to the flask.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (15 mL).

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

Quantitative Data Summary (Hypothetical):

| Reactant 1 (Alkyne) | Reactant 2 (Aryl Halide) | Catalyst Loading (Pd/Cu) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 3,5-Octadiynyl-derivative | 4-Iodobenzonitrile | 2 mol% / 4 mol% | THF | Et3N | 25 | 18 | 85 |

| 3,5-Octadiynyl-derivative | 1-Iodo-4-nitrobenzene | 2 mol% / 4 mol% | THF | Et3N | 25 | 20 | 78 |

| 3,5-Octadiynyl-derivative | 4-Iodoanisole | 2 mol% / 4 mol% | THF | Et3N | 25 | 24 | 82 |

Experimental Workflow Diagram:

Partial Hydrogenation of this compound

Application Notes:

The partial hydrogenation of alkynes is a crucial reaction for the stereoselective synthesis of alkenes. Using a "poisoned" catalyst, such as Lindlar's catalyst, the reduction of an alkyne can be stopped at the alkene stage, yielding a cis-(Z)-alkene due to the syn-addition of hydrogen on the catalyst surface.[1][5][6] The resulting (3Z,5Z)-3,5-octadiene is a conjugated diene that can be used as a monomer in polymerization reactions or as a reactant in cycloaddition reactions to form complex cyclic structures.

Experimental Protocol: Synthesis of (3Z,5Z)-3,5-Octadiene

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Lindlar's catalyst (5% Pd on CaCO3, poisoned with lead acetate and quinoline)

-

Hydrogen gas (H2)

-

Hexane or Ethyl Acetate

-

Methanol

Procedure:

-

Set up a hydrogenation apparatus (e.g., a flask connected to a hydrogen-filled balloon).

-

In the flask, dissolve this compound (10 mmol) in hexane (50 mL).

-

Add Lindlar's catalyst (100 mg, ~1 mol% Pd).

-

Flush the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature.

-

Monitor the reaction by GC-MS or TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with fresh hexane.

-

Combine the filtrates and carefully evaporate the solvent under reduced pressure to yield the product.

Quantitative Data Summary (Hypothetical):

| Substrate | Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Lindlar's Catalyst | Hexane | 1 | 25 | 4 | 95 |

| This compound | Lindlar's Catalyst | Ethyl Acetate | 1 | 25 | 3.5 | 97 |

| This compound | P-2 NiB | Methanol | 1 | 25 | 5 | 92 |

Experimental Workflow Diagram:

Diels-Alder Reaction of this compound

Application Notes:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[7][8] Alkynes can act as dienophiles, leading to the formation of a cyclohexadiene ring system.[9][10] The reaction of this compound with a suitable diene provides a direct route to functionalized cyclic compounds, which are important structural motifs in many natural products and pharmaceuticals.[11]

Experimental Protocol: Reaction with Cyclopentadiene

Reaction Scheme:

Materials and Reagents:

-

This compound

-

Cyclopentadiene (freshly cracked from dicyclopentadiene)

-

Toluene, anhydrous

-

Hydroquinone (as a polymerization inhibitor)

Procedure:

-

In a sealed tube, dissolve this compound (5 mmol) and a small amount of hydroquinone in anhydrous toluene (10 mL).

-

Add freshly cracked cyclopentadiene (10 mmol, 2 equivalents).

-

Seal the tube and heat the mixture at 150-180 °C for 24-48 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction tube to room temperature.

-

Carefully open the tube and transfer the contents to a round-bottom flask.

-

Remove the solvent and excess cyclopentadiene under reduced pressure.

-

Purify the residue by column chromatography or distillation to obtain the Diels-Alder adduct.

Quantitative Data Summary (Hypothetical):

| Dienophile | Diene | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| This compound | Cyclopentadiene | Toluene | 160 | 36 | 75 |

| This compound | 1,3-Butadiene | Toluene | 180 | 48 | 60 |

| This compound | Furan | Benzene | 150 | 40 | 68 |

Experimental Workflow Diagram:

Reaction Mechanisms

Sonogashira Coupling Catalytic Cycle:

References

- 1. orgosolver.com [orgosolver.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]

- 7. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diels-Alder Reaction [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for 3,5-Octadiyne in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3,5-octadiyne derivatives in the synthesis of advanced polymeric materials. The primary focus is on the creation of thermoplastic polyesters with a poly(octa-3,5-diynylene) backbone, which exhibit both thermo- and photosensitive properties, making them suitable for applications in smart materials, nonlinear optics, and as high-strength films and fibers.

Introduction to this compound-Containing Polymers

Polymers derived from monomers incorporating the this compound moiety are a significant class of materials known as polydiacetylenes (PDAs). These materials are characterized by their conjugated ene-yne backbone, which arises from the 1,4-polymerization of the diacetylene units. This conjugated system imparts unique electronic and optical properties to the resulting polymers.

A key synthetic route to high molecular weight polymers containing the octa-3,5-diynylene unit is through the oxidative polycoupling of bis-acetylenic monomers. This method allows for the creation of thermoplastic polyesters that are both processable and can be subsequently cross-linked into a rigid polydiacetylene network through thermal or photochemical stimulation.[1] This dual nature—processability in a linear form and high performance in a cross-linked state—makes them highly versatile for various advanced applications.

Applications in Materials Science

The unique properties of poly(octa-3,5-diynylene)-based polyesters make them suitable for a range of applications:

-

High-Strength Films and Fibers: The linear thermoplastic polymers can be processed into films and fibers. Subsequent stretching aligns the polymer chains, creating anisotropic materials with enhanced strength.[1]

-

Thermo- and Photosensitive Materials: The diacetylene groups within the polymer backbone are sensitive to heat and light.[1] This sensitivity allows for post-fabrication modification of the material's properties, such as color, conductivity, and mechanical strength, through cross-linking. This characteristic is valuable for creating sensors and responsive materials.

-

Nonlinear Optical (NLO) Materials: The highly conjugated system of the cross-linked polydiacetylene network gives rise to significant third-order nonlinear optical properties. This makes these materials candidates for applications in optical switching, data storage, and other photonic devices.

-

Thermosetting Resins: Upon heating, the linear polyesters undergo thermal cross-linking of the diacetylene units, transforming from a thermoplastic into a rigid thermoset network.[1] This process typically starts at around 160°C and becomes rapid at 180-200°C.[1]

Quantitative Data

The following table summarizes the key properties of various poly(octa-3,5-diynylene) polyesters.

| Polymer Name | Monomers | Inherent Viscosity (dL/g) | Molecular Weight (Mw) | Polydispersity (Mw/Mn) | Thermal Properties |

| Poly(octa-3,5-diynylene succinate) | This compound-1,8-diol and succinoyl chloride | 0.8 - 1.2 | ~150,000 | 2.5 - 3.0 | Thermally cross-links above 160°C |

| Poly(octa-3,5-diynylene adipate) | This compound-1,8-diol and adipoyl chloride | 0.9 - 1.5 | ~180,000 | 2.6 - 3.2 | Exhibits both thermal and photochemical cross-linking |

| Poly(octa-3,5-diynylene sebacate) | This compound-1,8-diol and sebacoyl chloride | 1.0 - 1.8 | ~220,000 | 2.7 - 3.5 | Can be stretched to form strong, anisotropic photosensitive films |

Note: The data presented is compiled from typical results for high molecular weight diacetylene-containing polyesters.[1] Actual values may vary depending on specific synthesis conditions.

Experimental Protocols

Synthesis of Poly(octa-3,5-diynylene) Polyesters via Oxidative Polycoupling

This protocol describes a general method for synthesizing high molecular weight thermoplastic polyesters containing the octa-3,5-diynylene unit.

Materials:

-

This compound-1,8-diol

-

Appropriate dicarboxylic acid chloride (e.g., succinoyl chloride, adipoyl chloride, sebacoyl chloride)

-

Pyridine (dried)

-

Chloroform (dried)

-

Methanol

-

Cuprous chloride (catalyst)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet, and a dropping funnel, dissolve this compound-1,8-diol and a catalytic amount of cuprous chloride in dry pyridine under an inert atmosphere.

-

Monomer Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of the dicarboxylic acid chloride in chloroform dropwise from the dropping funnel with vigorous stirring.

-

Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.

-

Polymer Precipitation: Pour the viscous reaction mixture into a large volume of methanol to precipitate the polymer.

-

Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomers and catalyst residues.

-

Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

Topochemical Cross-Polymerization of Poly(octa-3,5-diynylene) Polyesters

This protocol outlines the process for cross-linking the synthesized thermoplastic polyesters to form a rigid polydiacetylene network.

Method A: Thermal Cross-Linking

-

Sample Preparation: Prepare a thin film of the linear poly(octa-3,5-diynylene) polyester by solution casting or melt pressing.

-

Heating: Place the film in an oven and heat it to a temperature between 160°C and 200°C.[1] The time required for complete cross-linking will depend on the temperature and the specific polymer.

-

Monitoring: The cross-linking process is often accompanied by a color change, typically to a deep red or metallic luster, indicating the formation of the conjugated polydiacetylene backbone.

Method B: Photochemical Cross-Linking

-

Sample Preparation: Prepare a thin film of the linear polyester.

-

Irradiation: Expose the film to UV irradiation (e.g., from a mercury lamp). The wavelength and intensity of the UV light will influence the rate of polymerization.

-

Monitoring: Observe the color change of the film to determine the extent of cross-linking.

Visualizations

Synthesis and Cross-Linking Workflow

Caption: Workflow for the synthesis and cross-linking of poly(octa-3,5-diynylene) polyesters.

Structure-Property Relationship

References

Synthesis of Substituted 3,5-Octadiynes: A Detailed Protocol